molecular formula C25H25N3O2S B300762 N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide

N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide

Cat. No.: B300762
M. Wt: 431.6 g/mol
InChI Key: BVEFKPPKUAOLCS-UHFFFAOYSA-N
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Description

N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl core, a carboxamide group, and a carbamothioyl linkage. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide typically involves multiple steps, starting with the preparation of the biphenyl core. The process includes:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Formation of Carbamothioyl Linkage: The carbamothioyl linkage is formed by reacting an isothiocyanate with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(butanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide
  • N-{[3-(hexanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide
  • N-{[3-(pentanoylamino)phenyl]carbamoyl}biphenyl-4-carboxamide

Uniqueness

N-[3-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]pentanamide is unique due to its specific carbamothioyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C25H25N3O2S/c1-2-3-12-23(29)26-21-10-7-11-22(17-21)27-25(31)28-24(30)20-15-13-19(14-16-20)18-8-5-4-6-9-18/h4-11,13-17H,2-3,12H2,1H3,(H,26,29)(H2,27,28,30,31)

InChI Key

BVEFKPPKUAOLCS-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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